molecular formula C18H18N4O3S B2926541 methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 876866-32-9

methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2926541
CAS No.: 876866-32-9
M. Wt: 370.43
InChI Key: LUEPBVGZKGMYMO-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused bicyclic system of pyridine and pyrimidine rings. Key structural features include:

  • Position 5: A pyridin-4-yl substituent, enabling π-π stacking interactions in biological systems .
  • Position 6: A methyl carboxylate ester, influencing solubility and metabolic stability .
  • Position 7: A methyl group, contributing to steric and electronic modulation.
  • Position 4: A 4-oxo group, facilitating hydrogen-bonding interactions .

The compound’s synthesis likely involves substitution reactions, such as thiol-alkylation at position 2 (analogous to methods in and ) and condensation of pyridine-containing aldehydes (e.g., pyridin-4-ylcarboxaldehyde) with pyrimidine precursors .

Properties

IUPAC Name

methyl 7-methyl-4-oxo-2-prop-2-enylsulfanyl-5-pyridin-4-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-4-9-26-18-21-15-14(16(23)22-18)13(11-5-7-19-8-6-11)12(10(2)20-15)17(24)25-3/h4-8,13H,1,9H2,2-3H3,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEPBVGZKGMYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CC=NC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the prop-2-en-1-ylsulfanyl and pyridin-4-yl groups. The final step involves the esterification of the carboxylate group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The prop-2-en-1-ylsulfanyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a hydroxylated compound.

Scientific Research Applications

Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving pyrido[2,3-d]pyrimidine derivatives.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Pyrido[2,3-d]Pyrimidine Derivatives

Structural Variations and Substituent Effects

Position Target Compound Comparative Compounds (Examples) Key Differences/Impacts
2 Allylthio - Methylsulfanyl ()
- Thioxo ()
- Phenylmethylsulfanyl ()
Allylthio offers higher reactivity (e.g., Michael addition potential) compared to methylsulfanyl or phenylmethylsulfanyl. Thioxo groups enhance hydrogen-bond acceptor capacity .
5 Pyridin-4-yl - 4-Oxo-4H-chromen-3-yl ()
- 4-Methylphenyl ()
Pyridin-4-yl improves solubility in polar media and enhances interactions with biological targets (e.g., kinases) via π-stacking. Chromenyl groups () confer fluorescence properties .
6 Methyl carboxylate - Ethyl carboxylate ()
- Carbonitrile ()
Methyl carboxylate balances lipophilicity and hydrolytic stability. Carbonitrile derivatives () are more electron-deficient, affecting reactivity .
4 4-Oxo - Thioxo ()
- Unsubstituted ()
The 4-oxo group enhances hydrogen-bonding, critical for binding to enzymes like dihydrofolate reductase .

Physicochemical Properties

Property Target Compound Ethyl Carboxylate Analog () Thioxo Derivative ()
Solubility Moderate (polar groups) Lower (ethyl ester) Low (chromenyl group)
Hydrogen Bonding Strong (4-oxo, pyridinyl N) Moderate (3-oxo) Strong (thioxo, amino)
Crystallinity Likely amorphous (allylthio flexibility) Crystalline () Crystalline ()

Biological Activity

Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-4-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.

Synthesis

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves nucleophilic substitution reactions. The targeted compound can be synthesized through a multi-step process involving the reaction of appropriate pyridine derivatives with carbonyl compounds and sulfides. Analytical techniques such as IR spectroscopy, NMR, and mass spectrometry are used to confirm the structure of synthesized compounds.

Anticancer Activity

Recent studies have indicated that derivatives of pyrido[2,3-d]pyrimidine exhibit significant anticancer properties. For instance:

  • Inhibition of eEF-2K : Compounds similar to methyl 7-methyl-4-oxo have been shown to inhibit eukaryotic elongation factor 2 kinase (eEF-2K), an important target in cancer therapy. Compound A-484954 (a close analog) demonstrated an IC50 value of 420 nM against eEF-2K in MDA-MB-231 breast cancer cells .
CompoundIC50 (μM)Cell Line
A-4849540.42MDA-MB-231
Compound 90.93MDA-MB-231

This inhibition leads to reduced levels of phosphorylated eEF-2, which is crucial for protein synthesis in cancer cells.

Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. In a study involving various derivatives:

  • Antibacterial Testing : Compounds were tested against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The results indicated that several derivatives exhibited significant antibacterial activity at concentrations as low as 20 µg/ml .
Bacterial StrainMinimum Inhibitory Concentration (µg/ml)
Staphylococcus aureus20
Escherichia coli25
Pseudomonas aeruginosa30

Structure-Activity Relationship (SAR)

The biological activity of methyl 7-methyl-4-oxo and its analogs can be attributed to specific structural features. The presence of a pyridine ring and certain functional groups has been identified as crucial for enhancing activity against various biological targets .

Case Studies

  • Breast Cancer Cell Lines : In vitro studies showed that methyl 7-methyl-4-oxo significantly inhibited cell proliferation in breast cancer cell lines under nutrient deprivation conditions .
  • Antimicrobial Efficacy : A series of synthesized pyrido[2,3-d]pyrimidines were tested against multiple bacterial strains, confirming their potential as antimicrobial agents .

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